Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-aminoazetidine-1-carboxylate

Oncology Chemical Biology Medicinal Chemistry

Procure Methyl 3-aminoazetidine-1-carboxylate (CAS 233764-48-2) for its strategic orthogonal methyl carbamate protection. Unlike Boc/Cbz analogs, it is stable to acid and hydrogenolysis, enabling sequential deprotection. Its low cLogP (~0.5) and MW (130.15) enhance solubility and downstream PK. Ideal for synthesizing triple reuptake inhibitors (hNET IC50=120 nM) and anticancer leads (MDA-MB-231 IC50=900 nM) for CNS and oncology programs.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 233764-48-2
Cat. No. B1369854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminoazetidine-1-carboxylate
CAS233764-48-2
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCOC(=O)N1CC(C1)N
InChIInChI=1S/C5H10N2O2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3,6H2,1H3
InChIKeyXEXOFGFFYFCFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-aminoazetidine-1-carboxylate (CAS 233764-48-2): Procurement-Grade Structural Overview for Medicinal Chemistry Building Blocks


Methyl 3-aminoazetidine-1-carboxylate (CAS 233764-48-2, molecular formula C5H10N2O2, MW 130.15) is a heterocyclic compound featuring a strained four-membered azetidine ring bearing an amino group at the 3-position and a methyl carbamate (ester) moiety at the N-1 position [1]. This substitution pattern creates a bifunctional building block with both nucleophilic amine reactivity and a cleavable protecting group, enabling sequential functionalization strategies in medicinal chemistry. The methyl carbamate offers distinct physicochemical and deprotection properties compared to alternative N-protecting groups (e.g., Boc, Cbz), which underpins its strategic value in synthetic route design [1].

Why Methyl 3-Aminoazetidine-1-Carboxylate Cannot Be Casually Substituted by Other N-Protected 3-Aminoazetidines


Substituting methyl 3-aminoazetidine-1-carboxylate with closely related N-protected analogs (e.g., tert-butyl or benzyl carbamates) introduces critical differences in physicochemical properties, deprotection chemistry, and synthetic compatibility that can derail a reaction sequence. The methyl carbamate ester is significantly more resistant to acidic cleavage than Boc (requires strong acids like TFA) and offers orthogonal deprotection to Cbz (hydrogenolysis), which is essential when multiple protecting groups must be manipulated sequentially [1]. Additionally, the lower molecular weight and reduced lipophilicity of the methyl ester (MW 130.15, cLogP ~0.5) compared to Boc (MW 172.22, cLogP ~1.2) or Cbz (MW 206.24, cLogP ~1.8) analogs directly impacts solubility, purification, and downstream pharmacokinetic properties of final compounds [1].

Quantitative Differentiation: Direct Comparative Data for Methyl 3-Aminoazetidine-1-Carboxylate Procurement Decisions


In Vitro Cytotoxicity Against MDA-MB-231 Breast Cancer Cells: Direct Comparison to Azetidine-Based STAT3 Inhibitors

Methyl 3-aminoazetidine-1-carboxylate exhibits a 900 nM IC50 against MDA-MB-231 triple-negative breast cancer cells, as measured in a cell viability assay [1]. In contrast, a novel class of azetidine-based small molecules that potently inhibit STAT3 DNA-binding activity display IC50 values ranging from 300–800 nM in the same cell line, placing this compound within the active range of a promising anti-cancer scaffold class [2]. This direct comparison highlights the compound's potential as a starting point for developing STAT3-targeting anticancer agents, as it demonstrates cytotoxic activity within the same order of magnitude as more elaborated lead compounds.

Oncology Chemical Biology Medicinal Chemistry

Triple Reuptake Inhibitor (TRI) Scaffold: Comparative IC50 Data Against Human Norepinephrine Transporter (hNET)

Derivatives of methyl 3-aminoazetidine-1-carboxylate have been characterized as potent inhibitors of the human norepinephrine transporter (hNET), a key target for antidepressant development. One derivative exhibited an IC50 of 120 nM against hNET expressed in MDCK-Net6 cells [1]. This compares favorably to other 3-substituted azetidine derivatives explored as triple reuptake inhibitors (TRIs), where compounds with balanced activity against serotonin, norepinephrine, and dopamine transporters typically exhibit IC50 values in the 10–100 nM range [2]. The 120 nM hNET IC50 positions this compound class as a viable starting point for developing TRIs with a favorable NET component.

Neuroscience Psychopharmacology Medicinal Chemistry

Synthetic Versatility: Comparative Diversity of Derivatization in Parallel Library Synthesis

Methyl 3-aminoazetidine-1-carboxylate serves as a versatile precursor for generating diverse 3-aminoazetidine libraries. In a published parallel synthesis campaign, 166 novel 3-aminoazetidine derivatives were synthesized starting from Boc-protected 3-azetidinone and Boc-protected 3-azetidinal [1]. While the methyl ester itself is not directly used in this specific library, the analogous Boc-protected building block demonstrates the core scaffold's capacity for high-throughput derivatization. Methyl 3-aminoazetidine-1-carboxylate offers the same 3-aminoazetidine core but with a methyl carbamate N-protecting group, which is orthogonal to Boc and Cbz, enabling different sequential deprotection strategies. This orthogonality allows for greater flexibility in complex molecule synthesis compared to Boc-only strategies.

Organic Synthesis Combinatorial Chemistry Drug Discovery

Aqueous Solubility: Comparative Advantage for Biological Assays and Formulation

Methyl 3-aminoazetidine-1-carboxylate demonstrates aqueous solubility of at least 25 mg/mL (equivalent to approximately 192 mM), as determined experimentally [1]. This high solubility is attributed to its low molecular weight and polar functional groups. In contrast, the Boc-protected analog (tert-butyl 3-aminoazetidine-1-carboxylate) is significantly less water-soluble due to its increased lipophilicity (cLogP ~1.2 vs. ~0.5 for the methyl ester) [2]. The Cbz-protected analog (benzyl 3-aminoazetidine-1-carboxylate) is even more lipophilic and poorly water-soluble. This 10- to 100-fold higher aqueous solubility facilitates in vitro biological testing without the need for DMSO co-solvents, reduces formulation challenges, and improves handling in aqueous reactions, making it the preferred choice for assays requiring high compound concentrations.

Pharmaceutics Biopharmaceutics Preformulation

Procurement Cost and Availability: Comparative Economic Analysis

Methyl 3-aminoazetidine-1-carboxylate is commercially available from multiple suppliers, with pricing varying based on purity and quantity. For example, 1 gram of 95% purity material is listed at approximately $1,565 . In comparison, the Boc-protected analog (tert-butyl 3-aminoazetidine-1-carboxylate) is generally more affordable due to its wider use as a common building block, with 1 gram pricing typically in the $100–$300 range from major suppliers. However, the methyl ester offers a unique combination of orthogonal protection and high aqueous solubility not provided by the Boc analog, which may justify the higher cost for specific synthetic sequences where these properties are critical. Additionally, the hydrochloride salt form of the methyl ester (CAS 1803566-32-6) is available and offers even greater aqueous solubility, with pricing for 50 mg around €692 (~$750) .

Chemical Procurement Medicinal Chemistry Supply Chain

Optimal Use Cases for Methyl 3-Aminoazetidine-1-Carboxylate in Drug Discovery and Chemical Biology


Development of Triple Reuptake Inhibitors for CNS Disorders

Procure methyl 3-aminoazetidine-1-carboxylate as a key starting material for synthesizing 3-aminoazetidine-based triple reuptake inhibitors. The scaffold has been validated in the literature, with derivatives showing potent inhibition of human norepinephrine transporter (hNET, IC50 = 120 nM) and other monoamine transporters [1]. The orthogonal methyl carbamate protecting group allows for selective N-functionalization without premature deprotection, enabling the efficient construction of diverse TRI libraries targeting depression and other CNS indications.

Construction of Anticancer Agents Targeting STAT3 or Cytotoxic Pathways

Utilize this building block to prepare azetidine-containing compounds for anticancer screening. The core structure has demonstrated direct cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 900 nM) [2] and has been incorporated into potent STAT3 inhibitors (IC50 = 300–800 nM) [3]. The high aqueous solubility (≥25 mg/mL) facilitates in vitro cell-based assays without the confounding effects of DMSO, making it ideal for early-stage phenotypic screening and lead optimization in oncology programs.

Orthogonal Protection Strategies in Complex Molecule Synthesis

Employ methyl 3-aminoazetidine-1-carboxylate when orthogonal protection of the azetidine nitrogen is required. The methyl carbamate is stable to acidic conditions that cleave Boc groups (e.g., TFA) and to hydrogenolysis conditions that remove Cbz groups, yet can be cleaved under basic hydrolysis conditions (e.g., NaOH/MeOH) or via nucleophilic demethylation. This orthogonality is essential for constructing molecules with multiple amine functionalities, such as peptide mimetics, macrocycles, and natural product analogs, where precise control over protecting group manipulation is paramount.

High-Throughput Screening Library Enrichment with 3-Aminoazetidine Scaffolds

Use this compound to synthesize novel, sp3-rich 3-aminoazetidine derivatives for inclusion in high-throughput screening libraries. The 3-aminoazetidine core introduces conformational constraint and a basic amine, features that enhance target binding and improve drug-like properties. With the demonstrated ability to generate over 160 derivatives from the related Boc-protected scaffold via parallel synthesis [1], methyl 3-aminoazetidine-1-carboxylate offers a similar platform for rapidly expanding chemical space, particularly in under-explored areas of heterocyclic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-aminoazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.